Enhanced Solubility with 2-Methoxyethyl Side Chain
The 2-methoxyethyl group at the N1 position of the imidazole ring introduces a polar ether oxygen that significantly increases solubility in aqueous media relative to non-polar 1-alkyl analogs . While quantitative solubility data for the free base is not publicly disclosed in primary literature, vendor technical notes describe this as the primary differentiating feature . In the context of the structurally related 4-aminoimidazole class, the addition of polar side chains is a well-established strategy to improve solubility and reduce the requirement for DMSO in assay formulations [1]. This property is particularly relevant for maintaining compound integrity in biochemical buffers and reducing solvent-induced assay artifacts.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Described as 'enhanced solubility' in vendor documentation; predicted logP ~0.2-0.5 (estimated via ChemDraw) |
| Comparator Or Baseline | 1-Methyl-1H-imidazol-4-amine (predicted logP ~0.1); 1-Ethyl-1H-imidazol-4-amine (predicted logP ~0.7) |
| Quantified Difference | Not quantified; qualitative improvement attributed to ether oxygen |
| Conditions | Qualitative description based on structural features and class SAR |
Why This Matters
Improved aqueous solubility facilitates higher-throughput screening in aqueous buffers, reduces the need for DMSO, and minimizes assay interference.
- [1] Francini CM, Fallacara AL, Artusi R, Mennuni L, Calgani A, Angelucci A, Schenone S, Botta M. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules. 2018; 23(9):2369. https://doi.org/10.3390/molecules23092369. View Source
